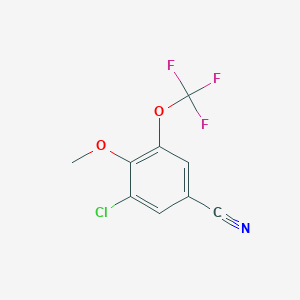
Benzonitrile,3-choro-4-methoxy-5-(trifluoromethoxy)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy): is a chemical compound that belongs to the benzonitrile family It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with chloro, methoxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxy-5-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This method typically requires mild reaction conditions and can be performed in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of substituted toluenes. In this process, the substituted toluene is reacted with ammonia and oxygen in the presence of a catalyst to form the corresponding benzonitrile . This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to form corresponding amines, while oxidation can lead to the formation of carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products:
Substitution Reactions: Substituted benzonitriles with different functional groups.
Reduction Reactions: Corresponding amines.
Oxidation Reactions: Corresponding carboxylic acids.
Scientific Research Applications
Chemistry: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) is used as an intermediate in the synthesis of various organic compounds. Its unique substituents make it a valuable building block for designing molecules with specific properties .
Biology and Medicine: In biological research, benzonitrile derivatives are studied for their potential pharmacological activities. The presence of trifluoromethoxy and methoxy groups can enhance the compound’s bioavailability and metabolic stability .
Industry: The compound is used in the production of agrochemicals, dyes, and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the chloro and methoxy groups.
3-Bromo-4-methoxybenzonitrile: Contains a bromo group instead of chloro and trifluoromethoxy groups.
Uniqueness: Benzonitrile,3-chloro-4-methoxy-5-(trifluoromethoxy) is unique due to the combination of chloro, methoxy, and trifluoromethoxy substituents. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications .
Properties
Molecular Formula |
C9H5ClF3NO2 |
|---|---|
Molecular Weight |
251.59 g/mol |
IUPAC Name |
3-chloro-4-methoxy-5-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H5ClF3NO2/c1-15-8-6(10)2-5(4-14)3-7(8)16-9(11,12)13/h2-3H,1H3 |
InChI Key |
YWZXHLPUBRPCFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















